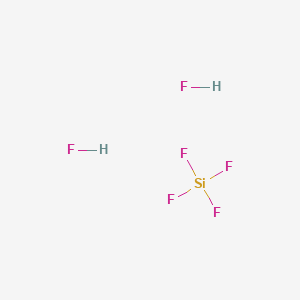

Tetrafluorosilane;dihydrofluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4-Hidroxiatomoxetina es un metabolito significativo de la atomoxetina, un inhibidor selectivo de la recaptación de norepinefrina utilizado principalmente en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH). Este compuesto se forma a través de la acción metabólica de la enzima citocromo P450 2D6 (CYP2D6) sobre la atomoxetina . Exhibe propiedades farmacológicas únicas, incluida la afinidad sub-micromolar por los receptores opioides, actuando como antagonista en los receptores μ-opioides y como agonista parcial en los receptores κ-opioides .

Mecanismo De Acción

La 4-Hidroxiatomoxetina ejerce sus efectos principalmente a través de su interacción con los receptores opioides. Actúa como antagonista en los receptores μ-opioides y como agonista parcial en los receptores κ-opioides . Estas interacciones influyen en la liberación de neurotransmisores y modulan la percepción del dolor y el estado de ánimo. Además, conserva algunas de las propiedades de inhibición de la recaptación de norepinefrina de su compuesto padre, la atomoxetina .

Compuestos Similares:

Atomoxetina: El compuesto padre, utilizado principalmente para el tratamiento del TDAH.

N-desmetilatomoxetina: Otro metabolito de la atomoxetina con diferentes propiedades farmacológicas.

Comparación: La 4-Hidroxiatomoxetina es única debido a su doble acción sobre los receptores opioides y la inhibición de la recaptación de norepinefrina. A diferencia de la atomoxetina, que se dirige principalmente a los transportadores de norepinefrina, la 4-Hidroxiatomoxetina también interactúa con los receptores opioides, proporcionando un espectro más amplio de efectos farmacológicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de la 4-Hidroxiatomoxetina implica la hidroxilación de la atomoxetina. Este proceso está mediado principalmente por la enzima citocromo P450 2D6 (CYP2D6) . Las condiciones de reacción generalmente implican el uso de microsomas hepáticos o enzimas recombinantes para facilitar el proceso de hidroxilación.

Métodos de Producción Industrial: La producción industrial de 4-Hidroxiatomoxetina sigue principios similares, pero a mayor escala. El proceso implica el uso de biorreactores que contienen microsomas hepáticos o enzimas CYP2D6 recombinantes para lograr una conversión eficiente de la atomoxetina a 4-Hidroxiatomoxetina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4-Hidroxiatomoxetina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede ocurrir una oxidación adicional, lo que lleva a la formación de varios metabolitos oxidativos.

Reducción: Aunque menos común, las reacciones de reducción pueden modificar el grupo hidroxilo.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo pueden facilitar las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Formación de metabolitos oxidativos.

Reducción: Formación de derivados reducidos.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

La 4-Hidroxiatomoxetina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de referencia en estudios que involucran el metabolismo de la atomoxetina.

Biología: Investigado por sus interacciones con los receptores opioides y sus posibles efectos sobre los sistemas de neurotransmisores.

Medicina: Estudiado por su papel en la farmacocinética y farmacodinamia de la atomoxetina, particularmente en individuos con diferentes capacidades metabólicas del CYP2D6

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de norepinefrina y opioides.

Comparación Con Compuestos Similares

Atomoxetine: The parent compound, primarily used for ADHD treatment.

N-desmethylatomoxetine: Another metabolite of atomoxetine with different pharmacological properties.

Comparison: 4-Hydroxyatomoxetine is unique due to its dual action on opioid receptors and norepinephrine reuptake inhibition. Unlike atomoxetine, which primarily targets norepinephrine transporters, 4-Hydroxyatomoxetine also interacts with opioid receptors, providing a broader spectrum of pharmacological effects .

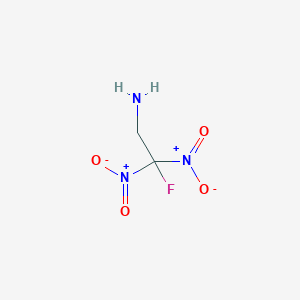

Propiedades

Número CAS |

16961-83-4 |

|---|---|

Fórmula molecular |

F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |

Peso molecular |

144.091 g/mol |

Nombre IUPAC |

hexafluorosilicon(2-);hydron |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |

Clave InChI |

OHORFAFFMDIQRR-UHFFFAOYSA-P |

SMILES |

F.F.F[Si](F)(F)F |

SMILES canónico |

[H+].[H+].F[Si-2](F)(F)(F)(F)F |

Punto de ebullición |

212 °F at 760 mmHg (water) approx. (USCG, 1999) |

Densidad |

1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |

melting_point |

-4 °F (USCG, 1999) |

| 16961-83-4 | |

Descripción física |

Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Pictogramas |

Corrosive |

Solubilidad |

Solubility in water: miscible |

Sinónimos |

fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |

Origen del producto |

United States |

Q1: What is the primary industrial source of fluosilicic acid?

A1: Fluosilicic acid is primarily generated as a byproduct during the production of phosphoric acid and triple superphosphate (TSP) from phosphate rock. []

Q2: What are the main industrial applications of fluosilicic acid?

A2: Fluosilicic acid finds use in various industries:

- Water fluoridation: It serves as a fluoridation agent in drinking water to prevent tooth decay. []

- Fluoride production: It acts as a precursor for manufacturing other fluorine-containing compounds like sodium fluoride, aluminum fluoride, cryolite, and hydrofluoric acid. [, , , , , , ]

- Silicon tetrafluoride production: It is used to produce silicon tetrafluoride (SiF4), a key material for polysilicon manufacturing in the electronics industry. []

- Other applications: It is also employed in smaller quantities for tanning animal skins, etching glass and ceramics, oil well acidizing, wood preservation, and as a component in specialized paints and cleaning agents. []

Q3: How is fluosilicic acid utilized in the production of aluminum fluoride?

A3: Several methods utilize fluosilicic acid for aluminum fluoride production:

- Direct reaction with aluminum hydroxide: Fluosilicic acid reacts with aluminum hydroxide to yield aluminum fluoride. []

- Reaction with ammonia and aluminum hydroxide: This multi-step process involves reacting fluosilicic acid with ammonia, followed by a reaction with aluminum hydroxide to produce aluminum fluoride. []

- Ammonolysis and alkaline hydrolysis: Fluosilicic acid undergoes ammonolysis to produce ammonium fluoride, which then reacts with potassium hydroxide to form potassium fluoride, a precursor for aluminum fluoride. []

Q4: Can fluosilicic acid be used to produce anhydrous hydrogen fluoride?

A4: Yes, several methods have been developed to produce anhydrous hydrogen fluoride from fluosilicic acid:

- Reaction with sulfuric acid: Fluosilicic acid can be reacted with sulfuric acid to produce anhydrous hydrogen fluoride. [, ]

- Thermal decomposition of ammonium fluorosilicate: Ammonium fluorosilicate, synthesized from fluosilicic acid and ammonia, can be thermally decomposed to yield anhydrous hydrogen fluoride and silicon tetrafluoride. []

- Electrodialysis and distillation: Fluosilicic acid is pyrolyzed to produce silica and a dilute hydrogen fluoride solution. This solution undergoes electrodialysis to concentrate hydrogen fluoride, followed by distillation to obtain anhydrous hydrogen fluoride. []

Q5: How can fluosilicic acid be used to produce white carbon black?

A5: White carbon black, or silica, can be produced from fluosilicic acid through several methods:

- Reaction with ammonia: Fluosilicic acid reacts with ammonia to precipitate silica and form ammonium fluoride as a byproduct. [, , , , ]

- Reaction with ammonium hydrocarbonate: Fluosilicic acid reacts with ammonium hydrocarbonate, followed by a reaction with ammonium carbonate to produce high-purity silica. []

- Reaction with sodium sulfate and sodium hydroxide: This multi-step process involves reacting fluosilicic acid with sodium sulfate and then sodium hydroxide to precipitate silica. []

Q6: What are the environmental concerns associated with fluosilicic acid?

A6: Fluosilicic acid poses environmental risks due to its corrosive nature and potential for fluorine release. Improper handling and disposal can contaminate water sources and harm ecosystems. [, , ]

Q7: How can the environmental impact of fluosilicic acid be mitigated?

A7: Several strategies can minimize the environmental impact of fluosilicic acid:

- Recycling and utilization: Utilizing fluosilicic acid for producing valuable products like aluminum fluoride, sodium fluoride, cryolite, and white carbon black reduces its disposal and promotes resource efficiency. [, , , , ]

- Controlled emissions: Implementing stringent emission control measures during phosphate fertilizer production and fluosilicic acid handling minimizes its release into the environment. [, ]

- Treatment of wastewater: Treating wastewater streams containing fluosilicic acid before discharge into the environment is crucial to prevent contamination. [, ]

Q8: What is the molecular formula and weight of fluosilicic acid?

A8: The molecular formula of fluosilicic acid is H2SiF6. Its molecular weight is 144.09 g/mol. []

Q9: How does the concentration of fluosilicic acid affect its vapor pressure?

A9: The vapor pressure of fluosilicic acid is directly proportional to its concentration. Increasing the concentration leads to a higher vapor pressure. This relationship is important to consider during handling and storage to minimize the risk of volatile fluorine compound release. []

Q10: What are the challenges associated with the distillation of fluosilicic acid?

A10: Distilling fluosilicic acid is complex due to its tendency to decompose into hydrogen fluoride and silicon tetrafluoride at elevated temperatures. The ratio of these decomposition products varies depending on the concentration of the fluosilicic acid solution being distilled. []

Q11: What analytical methods are used to determine fluosilicic acid concentration?

A11: Common methods for quantifying fluosilicic acid include:

- Titration: Titration with a strong base like sodium hydroxide, often using a color indicator or pH meter, is a common method for determining fluosilicic acid concentration. [, ]

- UV-VIS Spectroscopy: This method relies on the absorbance of light by fluosilicic acid at specific wavelengths, allowing for quantitative analysis. []

Q12: How is the quality of fluosilicic acid controlled?

A12: Quality control measures for fluosilicic acid include:

- Monitoring production processes: Stringent control over parameters during phosphate fertilizer production ensures consistent fluosilicic acid quality. []

- Analytical testing: Regular analysis of fluosilicic acid samples verifies its concentration, purity, and the presence of any impurities. [, ]

- Traceability and documentation: Maintaining detailed records of production, handling, and analysis ensures traceability and accountability for quality assurance. []

Q13: What are some areas of ongoing research related to fluosilicic acid?

A13: Research on fluosilicic acid continues to explore:

- Improved production methods: Developing more efficient and environmentally friendly processes for producing high-purity fluosilicic acid is an ongoing area of research. [, , , ]

- Novel applications: Exploring new applications for fluosilicic acid in diverse fields beyond its traditional uses is of interest, such as in material science, catalysis, and chemical synthesis. [, , , ]

- Waste minimization and resource recovery: Developing innovative technologies and strategies for maximizing the utilization of fluosilicic acid and minimizing waste generation is a key research focus. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)